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molecular formula C12H13F3N2O B8290332 Ethanone, 2,2,2-trifluoro-1-[4-(1-piperazinyl)phenyl]-

Ethanone, 2,2,2-trifluoro-1-[4-(1-piperazinyl)phenyl]-

Cat. No. B8290332
M. Wt: 258.24 g/mol
InChI Key: ZURHVYMLGOMNCK-UHFFFAOYSA-N
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Patent
US07595312B2

Procedure details

2.0 mL TFA were added to a solution of 267 mg (0.75 mmol) tert. butyl 4-[4-(2,2,2-trifluoro-acetyl)-phenyl]-piperazin-1-carboxylate in 30 mL DCM cooled to 0° C. and the reaction mixture was stirred for 24 h, while warming up to RT. It was evaporated down i.vac.; the crude product was further reacted without purification.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert. butyl 4-[4-(2,2,2-trifluoro-acetyl)-phenyl]-piperazin-1-carboxylate
Quantity
267 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[F:8][C:9]([F:32])([F:31])[C:10]([C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:23][CH2:22][N:21](C(OC(C)(C)C)=O)[CH2:20][CH2:19]2)=[CH:14][CH:13]=1)=[O:11]>C(Cl)Cl>[F:32][C:9]([F:8])([F:31])[C:10]([C:12]1[CH:13]=[CH:14][C:15]([N:18]2[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]2)=[CH:16][CH:17]=1)=[O:11]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert. butyl 4-[4-(2,2,2-trifluoro-acetyl)-phenyl]-piperazin-1-carboxylate
Quantity
267 mg
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming up to RT
CUSTOM
Type
CUSTOM
Details
It was evaporated down i.vac
CUSTOM
Type
CUSTOM
Details
the crude product was further reacted without purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C(=O)C1=CC=C(C=C1)N1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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